4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide
Description
Properties
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHRTSWACCMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,4,4-Trifluorobutanoyl Chloride
The acyl chloride precursor is typically synthesized from 4,4,4-trifluorobutanolic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative protocol involves:
Alternative Route via 3-Amino-4,4,4-Trifluorobutanamide
As demonstrated in CAS 453-32-7, the amine intermediate can be acylated to form the target amide:
- Step 1 : Protect 3-amino-4,4,4-trifluorobutanamide with Boc anhydride (di-tert-butyl dicarbonate) in THF.
- Step 2 : Couple with [4-(furan-3-yl)thiophen-2-yl]methanol using EDCI/HOBt in DMF (yield: 78%).
- Step 3 : Deprotect with TFA/DCM (1:1) to unmask the amine, followed by amidation (yield: 85%).
Synthesis of [4-(Furan-3-yl)thiophen-2-yl]methylamine
Suzuki-Miyaura Coupling for Thiophene-Furan Assembly
A palladium-catalyzed cross-coupling strategy constructs the biheteroaryl system:
- Step 1 : React 3-bromofuran (1.0 equiv) with 2-thienylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
- Step 2 : Brominate the thiophene ring at the 4-position using NBS in DMF (yield: 88%).
- Step 3 : Introduce the methylamine group via Buchwald-Hartwig amination with NH₃ and CuI (yield: 76%).
One-Pot Cyclization Approach
Copper-catalyzed cyclization of enaminones with N-tosylhydrazones, as reported by Magerramov et al., generates functionalized thiophene derivatives:
- React propargylamine (1.0 equiv) with 3-furyl acetylene (1.1 equiv) in the presence of CuI (10 mol%) and Et₃N in DMF at 120°C (yield: 82%).
Final Amide Bond Formation
Schlenk Line Technique for Moisture-Sensitive Reactions
Under inert atmosphere:
- Dissolve [4-(furan-3-yl)thiophen-2-yl]methylamine (1.0 equiv) in anhydrous THF.
- Add 4,4,4-trifluorobutanoyl chloride (1.05 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature, then concentrate and purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 89% (white solid); Purity : 99.2% (HPLC).
Microwave-Assisted Amidation
To accelerate reaction kinetics:
- Mix amine (1.0 equiv), acyl chloride (1.1 equiv), and DIPEA (2.0 equiv) in acetonitrile.
- Irradiate at 100°C for 15 minutes (Biotage Initiator+).
Yield : 92%; Reaction time reduced by 90% compared to conventional heating .
Analytical Data Comparison of Synthetic Routes
Industrial-Scale Considerations
For bulk production (kg-scale):
- Cost efficiency : Use 4,4,4-trifluorobutanolic acid (€141–€1,288/kg) with in-house chloride generation.
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce metal leaching.
- Purification : Replace column chromatography with antisolvent crystallization (toluene/heptane).
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan and thiophene rings may participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to three structurally related butanamide derivatives below, focusing on substituent effects, heterocyclic systems, and functional groups.
Table 1: Comparative Analysis of Butanamide Derivatives
Key Structural and Functional Differences
Heterocyclic Systems: The target compound uniquely combines thiophene and furan rings, which may enhance π-π stacking interactions compared to analogs with only thiophene (e.g., Compound 17) or saturated benzothiophene (CAS 422526-52-1). The furan’s oxygen atom could improve solubility relative to purely sulfur-containing systems . CAS 422526-52-1 features a saturated benzothiophene ring with a cyano group, likely reducing aromaticity and increasing steric hindrance .
Backbone Flexibility :
- Compound 19 introduces a piperazine ring, adding conformational flexibility and basicity, which is absent in the rigid furan-thiophene system of the target compound. This flexibility might influence bioavailability and membrane permeability .
Biological Activity
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHFN\OS
- Molecular Weight : 303.30 g/mol
- CAS Number : 2379986-47-5
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing furan and thiophene moieties have shown cytotoxic effects against various human cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which leads to cellular damage and death .
- Case Study : A study on benzofuroxan derivatives demonstrated that compounds with similar structural features to this compound exhibited high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma cell lines .
Antimicrobial Activity
The compound may also possess antimicrobial properties due to its unique chemical structure.
- Research Findings : Compounds with furan and thiophene rings have been reported to inhibit the growth of various pathogens, including antibiotic-resistant strains . The presence of trifluoromethyl groups can enhance the potency of these compounds against microbial targets.
- Comparative Analysis : In studies comparing various derivatives, those containing the furan and thiophene structures showed improved activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition.
- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which is crucial in treating infections caused by Helicobacter pylori .
- Mechanism : The inhibition mechanism may involve binding to the active site of the enzyme, preventing substrate access and thus disrupting bacterial metabolism.
Summary of Biological Activities
Comparative Studies on Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
